molecular formula C17H16N2OS2 B2958546 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole CAS No. 478077-38-2

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B2958546
CAS No.: 478077-38-2
M. Wt: 328.45
InChI Key: KFOYFCATJBKIAZ-UHFFFAOYSA-N
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Description

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse and significant biological activities. The benzothiazole nucleus is a fused bicyclic structure consisting of a benzene ring fused with a thiazole ring, which contains both nitrogen and sulfur heteroatoms. This structure is a versatile pharmacophore, present in compounds that exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities . The specific molecular architecture of this compound, which incorporates a piperidine ring linked via a thiophene-2-carbonyl group, suggests potential for interaction with various biological targets. Benzothiazole derivatives have been extensively investigated as anticancer agents, demonstrating efficacy against a range of human cancer cell lines, such as breast, ovarian, and colon cancer subpanels . Their mechanisms of action are diverse and can include enzyme inhibition, such as carbonic anhydrase inhibition, and the disruption of key signaling pathways . Furthermore, the thiazole ring itself is a critical component in several approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib, highlighting the therapeutic relevance of this heterocycle . This compound is provided For Research Use Only. It is intended solely for laboratory research and chemical analysis and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore the potential of this benzothiazole derivative in their investigations into novel bioactive compounds.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(15-6-3-11-21-15)19-9-7-12(8-10-19)16-18-13-4-1-2-5-14(13)22-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOYFCATJBKIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbonyl chloride with piperidin-4-amine to form an intermediate, which is then cyclized with 2-aminobenzothiazole under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by case studies and data tables where relevant.

Structure and Composition

The compound consists of a piperidine ring substituted with a thiophene-2-carbonyl group and a benzothiazole moiety. This structural arrangement contributes to its unique chemical properties, which are essential for its biological activity.

Molecular Formula

  • Molecular Weight : 295.36 g/mol
  • IUPAC Name : 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of benzothiazole are often investigated for their antimicrobial , antitumor , and anti-inflammatory properties.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of similar compounds, showing that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines. The findings suggest that compounds with thiophene and piperidine substitutions exhibit promising activity against breast and lung cancer cells .

Antimicrobial Properties

Compounds containing thiophene and benzothiazole have been shown to possess significant antimicrobial activity. A recent investigation demonstrated that derivatives of this compound exhibited effectiveness against gram-positive bacteria, including Staphylococcus aureus, highlighting its potential use as an antibacterial agent .

CompoundActivity AgainstReference
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazoleStaphylococcus aureus
Benzothiazole derivativesVarious cancer cell lines

Neuropharmacology

Another area of interest is the neuropharmacological potential of this compound. Research has indicated that piperidine derivatives can influence neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression and anxiety .

Synthesis and Modification

The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole involves multi-step synthetic routes that allow for further modification to enhance bioactivity. Various synthetic strategies have been explored, including:

  • Condensation reactions : Combining thiophene derivatives with piperidine.
  • Cyclization techniques : Forming the benzothiazole structure through cyclization methods.

These synthetic pathways are crucial for developing analogs with improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Piperidine Derivatives

2-[1-(Chloroacetyl)piperidin-4-yl]-1,3-benzothiazole
  • Structure : Differs by substitution at the piperidine nitrogen (chloroacetyl vs. thiophene-2-carbonyl).
  • However, this may also increase toxicity compared to the thiophene-carbonyl group, which offers non-covalent interactions ().
GSK1702934A (1-(1-(5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl)-1H-benzimidazol-2(3H)-one)
  • Structure : Replaces benzothiazole with benzimidazolone but retains the piperidine-thiophene carbonyl motif.
  • Implications : The benzimidazolone core may alter binding affinity toward ion channels or kinases, highlighting how heterocycle substitution influences target specificity ().

Benzothiazoles with Varied Substituents

2-{4-(Aminoacetylenic)but-2-yn-1-yl}-1,3-benzothiazoles (BZ2–BZ7)
  • Structure: Aminoacetylenic side chains (e.g., pyrrolidinyl, azepanyl) replace the piperidine-thiophene carbonyl group.
  • Activity: BZ5 (azepanyl): MIC = 15.62 µg/mL against S. aureus and C. albicans. BZ7 (2,6-dimethylpiperidinyl): MIC = 31.25 µg/mL against P. aeruginosa ().
  • Comparison : The target compound’s thiophene-carbonyl group may offer improved metabolic stability over the acetylenic linkers in BZ derivatives.
2-Aryl Benzothiazoles (3a–3e)
  • Structure : Aryl substituents (e.g., 4-chlorobenzoyl, nitro groups) at the benzothiazole 2-position.
  • Activity : Derivatives like 3c (2-fluoro-3-trifluoromethylphenyl) show antitubercular activity against M. tuberculosis H37Rv ().
  • Comparison : The piperidine-thiophene moiety in the target compound may enhance solubility compared to lipophilic aryl groups.

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₇H₁₅N₂OS₂ Thiophene-2-carbonyl-piperidine Undisclosed (Potential kinase modulation)
2-[1-(Chloroacetyl)piperidin-4-yl]-1,3-benzothiazole C₁₄H₁₄ClN₂OS Chloroacetyl-piperidine Not reported
BZ5 (Azepanyl derivative) C₁₆H₁₉N₃S Azepanyl-acetylenic MIC = 15.62 µg/mL (S. aureus)
3c (2-Fluoro-3-trifluoromethylphenyl) C₁₅H₈F₄N₂S Fluorinated aryl Antitubercular
BK10138 C₁₅H₁₇N₅OS Piperazinyl-oxadiazole Undisclosed

Biological Activity

The compound 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole consists of a benzothiazole core linked to a thiophene-containing piperidine. This unique combination may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds featuring the benzothiazole moiety exhibit significant antitumor properties. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications at specific positions on the benzothiazole ring can enhance cytotoxicity against various cancer cell lines. In particular, compounds with electron-donating groups showed improved activity in inhibiting tumor growth.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AA431 (epidermoid carcinoma)1.61 ± 1.92Induction of apoptosis
Compound BJurkat (T-cell leukemia)1.98 ± 1.22Inhibition of Bcl-2

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been well-documented. For example, compounds similar to 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole have shown efficacy in animal models for epilepsy, reducing seizure frequency and duration.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of specific enzymes : Compounds with thiazole and piperidine structures often act as enzyme inhibitors, interfering with pathways critical for cancer cell proliferation.
  • Modulation of ion channels : The anticonvulsant effects may be attributed to the modulation of sodium and calcium channels in neuronal tissues.

Study 1: Antitumor Efficacy

A study published in a reputable journal investigated the antitumor efficacy of a series of benzothiazole derivatives, including those structurally related to 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Study 2: Anticonvulsant Screening

Another study focused on the anticonvulsant activity of thiazole-based compounds. The findings suggested that these compounds could significantly reduce seizure activity in rodent models, supporting their potential use in treating epilepsy.

Q & A

Q. Q: What are the optimal synthetic routes for preparing 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole, and how are intermediates validated?

A: The synthesis typically involves coupling a piperidine-thiophene carbonyl precursor with a benzothiazole scaffold. For example, analogous compounds are synthesized via cyclocondensation of substituted anilines with thiourea derivatives under reflux in ethanol or DMF . Intermediates are validated using multinuclear NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Elemental analysis (C, H, N, S) is used to verify purity .

Structural Confirmation

Q. Q: How can researchers resolve ambiguities in the stereochemistry or regioselectivity of the thiophene-piperidine-benzothiazole scaffold?

A: X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, pyrazoline-benzothiazole hybrids have been structurally confirmed using single-crystal diffraction to determine bond angles and spatial arrangements . Computational methods like DFT can supplement experimental data by optimizing geometry and predicting spectroscopic profiles .

Advanced Pharmacological Evaluation

Q. Q: What methodologies are used to evaluate the antitumor activity of benzothiazole derivatives like this compound?

A: Standard protocols include:

  • In vitro assays : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Mechanistic studies : Apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays .
  • Docking studies : Molecular docking against target proteins (e.g., EGFR, tubulin) using AutoDock Vina to predict binding modes .

Data Contradictions in Biological Activity

Q. Q: How should researchers address discrepancies between computational docking predictions and experimental bioactivity results?

A: Contradictions often arise due to oversimplified docking models (e.g., static protein structures vs. dynamic in vivo environments). Mitigation strategies include:

  • Molecular dynamics simulations to account for protein flexibility .
  • Free-energy perturbation (FEP) calculations to refine binding affinity predictions .
  • Dose-response validation using orthogonal assays (e.g., Western blotting for protein inhibition) .

Green Chemistry Considerations

Q. Q: Are there sustainable methods to synthesize the benzothiazole core using CO₂ as a feedstock?

A: Emerging methods involve reductive carboxylation of o-aminothiophenol with CO₂ under H₂, silane, or borane catalysis. For example, Pd/C catalysts in supercritical CO₂ have achieved yields >80% for benzothiazole derivatives . Solvent-free microwave-assisted synthesis is another eco-friendly approach .

Advanced Structure-Activity Relationship (SAR) Analysis

Q. Q: How does the substitution pattern on the piperidine or thiophene moiety influence bioactivity?

A: Case studies show:

  • Piperidine modifications : N-methylation enhances blood-brain barrier permeability, while bulky groups (e.g., 4-fluorophenyl) improve target selectivity .
  • Thiophene substituents : Electron-withdrawing groups (e.g., -NO₂) increase antimicrobial activity but may reduce solubility .
  • Benzothiazole position : 2-Substitution (vs. 6-) optimizes π-π stacking with hydrophobic enzyme pockets .

Analytical Method Development

Q. Q: What advanced techniques are used to quantify trace impurities in synthesized batches?

A:

  • HPLC-PDA/MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Monitors thermal degradation products .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Case Study: Anthelmintic Activity Optimization

Q. Q: How can researchers improve the anthelmintic efficacy of this compound?

A: Strategies include:

  • Hybridization : Conjugating benzothiazole with indole moieties enhances nematode paralysis (EC₅₀ < 10 µM) .
  • Prodrug design : Phosphate esters improve aqueous solubility for in vivo delivery .
  • In vivo models : Testing in Caenorhabditis elegans or Haemonchus contortus using motility assays .

Stability and Degradation Pathways

Q. Q: What are the key degradation pathways under accelerated stability testing?

A: Common pathways include:

  • Hydrolysis : Cleavage of the thiophene-carbonyl bond in acidic conditions .
  • Oxidation : Sulfur in benzothiazole forms sulfoxides, detectable via LC-MS .
  • Photodegradation : UV exposure induces ring-opening, mitigated by amber glass storage .

Advanced Computational Modeling

Q. Q: How can machine learning (ML) accelerate the discovery of novel benzothiazole analogs?

A: ML approaches include:

  • QSAR models : Training on datasets (e.g., ChEMBL) to predict bioactivity .
  • Generative adversarial networks (GANs) : Designing novel scaffolds with optimized ADMET profiles .
  • Binding affinity prediction : AlphaFold2 for target-ligand interaction mapping .

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